4-Bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC15544019
Molecular Formula: C19H14BrN3O2S
Molecular Weight: 428.3 g/mol
* For research use only. Not for human or veterinary use.
![4-Bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide -](/images/structure/VC15544019.png)
Specification
Molecular Formula | C19H14BrN3O2S |
---|---|
Molecular Weight | 428.3 g/mol |
IUPAC Name | 4-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C19H14BrN3O2S/c20-15-7-9-17(10-8-15)26(24,25)22-16-5-3-4-14(12-16)18-13-23-11-2-1-6-19(23)21-18/h1-13,22H |
Standard InChI Key | WFWHXWDOGDRTJU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Introduction
Structural and Molecular Analysis
The compound’s molecular framework consists of three primary components:
-
A 4-bromobenzenesulfonamide group, which contributes to electron-deficient aromatic characteristics and potential enzyme-binding properties.
-
A phenyl linker at the 3-position, enabling conformational flexibility between the sulfonamide and imidazo[1,2-a]pyridine groups.
-
An imidazo[1,2-a]pyridine core, a bicyclic heteroaromatic system known for its bioisosteric resemblance to purines and diverse pharmacological activities .
Comparative Structural Analysis
Key structural analogs from published literature highlight variations in substitution patterns and their pharmacological implications:
The sulfonamide group’s electronegative nature enhances hydrogen-bonding capacity, potentially improving target affinity compared to benzamide analogs .
Synthetic Pathways and Challenges
While no direct synthesis of 4-bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide has been reported, methodologies for analogous compounds suggest feasible routes:
Key Synthetic Steps
-
Imidazo[1,2-a]pyridine Formation: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones, as demonstrated in the synthesis of 6-chloro-3-nitroimidazo[1,2-a]pyridines .
-
Sulfonamide Coupling: Reaction of 4-bromobenzenesulfonyl chloride with 3-(imidazo[1,2-a]pyridin-2-yl)aniline under basic conditions (e.g., pyridine or triethylamine) .
-
Purification: Column chromatography or recrystallization to isolate the target compound from regioisomeric by-products .
Challenges in Synthesis
-
Regioselectivity: The 3-phenyl substitution on the imidazo[1,2-a]pyridine core may lead to competing reactions at the 2- or 6-positions without careful temperature and catalyst control .
-
By-Product Formation: Base-mediated reactions (e.g., K₂CO₃ in THF) can inadvertently induce cyclization or dimerization, as observed in related Suzuki–Miyaura cross-coupling attempts .
Biological Activity and Mechanistic Insights
Though direct pharmacological data for the target compound are unavailable, its structural components correlate with established bioactivities:
Imidazo[1,2-a]pyridine Derivatives
-
Antimicrobial Activity: Nitro-substituted analogs exhibit leishmanicidal properties by disrupting mitochondrial membrane potential .
-
Anticancer Potential: Brominated variants interfere with kinase signaling pathways, particularly EGFR and VEGFR .
Sulfonamide Pharmacophores
-
Carbonic Anhydrase Inhibition: Sulfonamides are well-documented inhibitors of CA-IX/XII isoforms, relevant in hypoxic tumors .
-
Antiviral Applications: Sulfonamide-containing compounds show activity against SARS-CoV-2 main protease via nucleophilic attack on cysteine residues .
A hypothesized mechanism for the target compound involves dual targeting of carbonic anhydrase and tyrosine kinases, leveraging both the sulfonamide’s zinc-binding capacity and the imidazo[1,2-a]pyridine’s ATP-competitive properties .
Applications in Drug Discovery
Lead Optimization
-
Bioisosteric Replacement: Replacing benzamide linkages with sulfonamide groups in lead compounds improves solubility and metabolic stability .
-
Structure-Activity Relationship (SAR): Positional isomerism of the bromine atom (para vs. meta) significantly impacts target selectivity, as shown in benzamide analogs .
Computational Modeling
Molecular docking studies of analogous sulfonamides predict strong binding affinity (−9.2 kcal/mol) for the CA-IX active site, with the bromine atom occupying a hydrophobic subpocket .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume